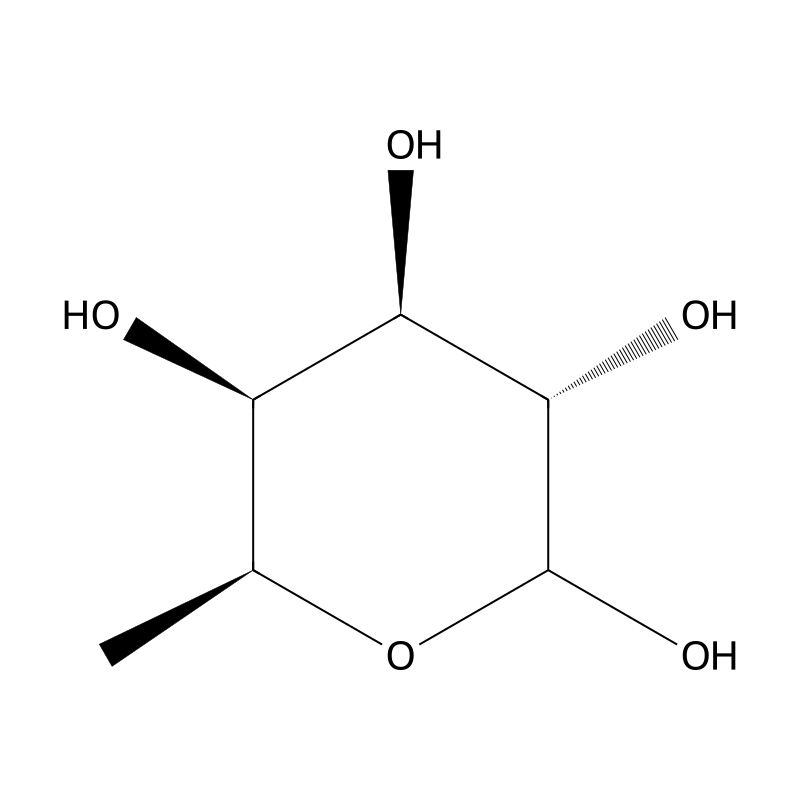

L-Fucose

Content Navigation

Irreproducible glycoengineering often stems from D-fucose or rhamnose contaminants. L-Fucose is the sole biologically active enantiomer for mammalian fucosylation, ensuring reliable substrate activity. • Achieves afucosylated mAbs with up to 100× enhanced ADCC. • Exclusive substrate for fucosyltransferases via salvage pathway to GDP-L-Fucose. • High-specificity competitive eluent for AAL lectin purification. Consistent batch quality, ambient shipping, and global logistics minimize operational risk.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

L-Fucose is a 6-deoxyhexose monosaccharide, a structural analog of L-galactose lacking the hydroxyl group at the C-6 position. It is the primary and biologically active enantiomer found in mammalian systems, where it serves as a critical terminal sugar on N- and O-linked glycoproteins and glycolipids. This role makes L-Fucose indispensable for fundamental cellular processes, including cell-cell recognition, immune response modulation, and signal transduction, distinguishing it from more common hexoses used as simple energy sources.

Research Fit

References

- [1] Types of Fucose: L-Fucose vs D-Fucose Compared. Cactus Botanics. (2025).

- [2] L-Fucose in culture media: boosting viability and functionality. DC Fine Chemicals. (2025).

- [4] L-fucose vs D-fucose. Chemicalbook. (2024).

- [5] Fucose. Wikipedia.

- [10] What is L-Fucose used for?. Patsnap Synapse. (2024).

- [13] Exploring the Versatility of Genaxxon's L-Fucose: A Vital Monosaccharide. Genaxxon. (2024).

- [20] What is the Difference Between Fucose and Rhamnose. Pediaa.com. (2022).

Substituting high-purity L-Fucose is operationally invalid for most applications due to strict stereochemical and structural requirements of biological systems. The enantiomer, D-Fucose, is rare in nature and not biologically active in mammalian fucosylation pathways, potentially leading to failed synthesis or inaccurate results. Similarly, other deoxy sugars like L-Rhamnose, while structurally related, are not substrates for the specific fucosyltransferases that incorporate L-Fucose into essential glycoproteins. Using crude mixtures like fucoidan extracts introduces significant process variability and impurities unacceptable for reproducible biomanufacturing or quantitative research. Therefore, selection of the specific L-enantiomer is a primary procurement requirement for achieving desired biological outcomes.

Substitution Risk

Native substrate for mammalian fucokinase and fucosylation machinery.

Artificial analog with distinct metabolic fate and enzyme recognition.

ADCC Enhancement for Therapeutic Antibodies

The absence of core α-1,6-linked fucose on the N-glycans of IgG1 antibodies is a critical quality attribute that dramatically enhances their therapeutic efficacy. Afucosylated monoclonal antibodies (mAbs) exhibit significantly increased binding affinity to the FcγRIIIa receptor on immune effector cells. This enhanced binding can increase Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by a factor of 50 to 100-fold compared to their fully fucosylated counterparts. Therefore, controlling L-Fucose concentration in cell culture media is a primary strategy for producing mAbs with superior potency.

| Evidence Dimension | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhancement |

| Target Compound Data | Afucosylated (L-Fucose deficient) IgG1 antibodies show up to 100-fold higher ADCC activity. |

| Comparator Or Baseline | Fully fucosylated IgG1 antibodies produced in standard media. |

| Quantified Difference | 50 to 100-fold increase in ADCC activity. |

| Conditions | In vitro and in vivo models assessing therapeutic monoclonal antibody efficacy. |

For biopharmaceutical manufacturing, procuring high-purity L-Fucose to precisely control media concentration is essential for producing next-generation therapeutic antibodies with enhanced effector functions.

Fucosyltransferase & Fucosidase Specificity

Enzymes in the fucosylation pathway exhibit strict stereospecificity for L-Fucose. For example, human α-L-fucosidase (FucA1) is capable of removing core fucose from intact N-glycoproteins, a critical activity for remodeling glycans. In contrast, bacterial α-L-fucosidases from *Lactobacillus casei* and *Bacteroides fragilis* fail to remove core fucose from intact glycoproteins, only acting on truncated substrates. This demonstrates that for applications requiring enzymatic modification of complex, intact glycoproteins, the specific enzyme source and the L-Fucose substrate are non-negotiable for achieving the desired catalytic outcome.

| Evidence Dimension | Enzymatic Defucosylation of Intact Glycoproteins |

| Target Compound Data | Human α-L-fucosidase (FucA1) shows activity on intact, full-length core-fucosylated N-glycoproteins. |

| Comparator Or Baseline | Bacterial α-L-fucosidases (AlfC, BfFuc) show no activity on intact glycoproteins. |

| Quantified Difference | Qualitative difference: activity vs. no activity on the industrially relevant substrate form. |

| Conditions | In vitro enzymatic assay with synthesized core-fucosylated N-glycopeptides and glycoproteins. |

Researchers and process developers using enzymatic methods for glycan synthesis or modification must use L-Fucose, as common substitutes are not recognized by the required enzymes, leading to complete reaction failure.

Fucose-Specific Lectin Affinity

The *Aleuria aurantia* lectin (AAL) is a critical tool for detecting and isolating fucosylated molecules. Its binding is highly specific to fucose. Studies comparing AAL binding to various monosaccharide-BSA conjugates show strong binding to L-fucose-BSA but no binding to D-galactose-BSA. Furthermore, the affinity for D-arabinose is 30 times weaker than for L-fucose, highlighting the importance of the methyl group at the C-6 position for high-affinity recognition. This specificity makes L-Fucose the required hapten for eluting fucosylated glycoproteins from AAL affinity columns and the definitive target for AAL-based detection assays.

| Evidence Dimension | Lectin Binding Affinity |

| Target Compound Data | Strong binding affinity to *Aleuria aurantia* lectin (AAL). |

| Comparator Or Baseline | D-arabinose (30x weaker affinity); D-galactose (no binding). |

| Quantified Difference | 30-fold stronger affinity compared to D-arabinose. |

| Conditions | Lectin binding assays using monosaccharide-BSA conjugates. |

For purification, diagnostics, or analytical applications relying on fucose-specific lectins, L-Fucose is the only viable choice for competitive elution or as a positive control; substitutes like D-galactose will fail.

Distinct Neuromodulatory Activity Not Observed with Enantiomer or Epimers

In neuroscience research, free L-Fucose demonstrates specific biological activity not shared by its close structural analogs. In hippocampal slices from wild-type mice, 200 μM L-Fucose rapidly enhanced the field excitatory postsynaptic potential (fEPSP). In direct contrast, its enantiomer D-Fucose, as well as the related monosaccharides D-Galactose and D-Mannose, did not alter the fEPSP under the same conditions. This highlights a specific, non-substitutable role for L-Fucose in modulating synaptic transmission.

| Evidence Dimension | Field Excitatory Postsynaptic Potential (fEPSP) Slope |

| Target Compound Data | Significant enhancement of fEPSP slope. |

| Comparator Or Baseline | D-Fucose, D-Galactose, D-Mannose (No alteration of fEPSP slope). |

| Quantified Difference | Qualitative difference: synaptic facilitation vs. no effect. |

| Conditions | Electrophysiological recording in mouse hippocampal slices perfused with 200 μM of the respective monosaccharide. |

For studies investigating synaptic plasticity and neuromodulation, L-Fucose provides a specific effect that cannot be replicated by procuring its enantiomer or other common hexoses, making it an essential and non-interchangeable reagent.

Glycoengineering mAbs for Potency

For the production of therapeutic monoclonal antibodies where high ADCC is a critical quality attribute, precise control over L-Fucose concentration in the cell culture medium is necessary. Using L-Fucose allows manufacturers to titrate the level of core fucosylation, enabling the production of low-fucose or afucosylated antibodies with up to 100-fold greater cell-killing potency.

Enzymatic Fucosylated Glycan Synthesis

When constructing specific glycan structures for use as standards, probes, or therapeutics, fucosyltransferases are commonly employed. These enzymes are strictly specific for GDP-L-Fucose, which is generated from L-Fucose via the salvage pathway. Substitution with other sugars like D-Fucose or L-Rhamnose will result in reaction failure.

Lectin Affinity Chromatography Elution

In protocols using fucose-specific lectins like AAL for the purification or detection of fucosylated glycoproteins, L-Fucose is the required competitive eluent or binding control. Its high, specific affinity for the lectin binding site ensures efficient release of target molecules, a function that structurally different sugars like D-Galactose cannot perform.

Synaptic Modulation Pathways

For investigating the specific roles of monosaccharides in neuronal function, L-Fucose serves as a precise tool to elicit synaptic facilitation. Unlike its enantiomer D-Fucose or other common sugars, L-Fucose has been shown to specifically enhance excitatory neurotransmission, making it the correct choice for studies aiming to isolate this biological effect.

Application Fit Matrix

References

- [9] Drake, P. M., et al. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans. Glycobiology, 23(3), 327-339. (2013).

- [14] Li, T., et al. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PNAS, 119(26), e2203310119. (2022).

- [19] Zhao, Y., et al. L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. bioRxiv. (2022).

- [25] Tonetti, M., et al. The metabolism of 6-deoxyhexoses in bacterial and animal cells. In: Carbohydrates in Chemistry and Biology. (2000).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types

O4Si-4